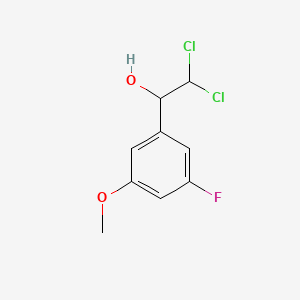

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol

Description

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a halogenated ethanol derivative featuring a substituted aromatic ring. The phenyl group at the 1-position carries a fluorine atom at the 3-position and a methoxy group at the 5-position, while the ethanol backbone is substituted with two chlorine atoms at the 2-position. The dichloro substitution on the ethanol moiety may enhance stability or modulate interactions in biochemical systems, as seen in related dichloroacetyl compounds used as herbicide safeners .

The 3-fluoro-5-methoxyphenyl group is a critical structural motif shared with other compounds, such as ethanone derivatives (e.g., CAS 176548-87-1), where the ketone functional group contrasts with the ethanol backbone of the target compound .

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2FO2 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl2FO2/c1-14-7-3-5(2-6(12)4-7)8(13)9(10)11/h2-4,8-9,13H,1H3 |

InChI Key |

FAECEXQTKXJBPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(Cl)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves the following key steps:

- Introduction of the dichloromethyl group onto an aromatic precursor.

- Functionalization of the aromatic ring with fluoro and methoxy substituents.

- Formation of the ethanol side chain via reduction or nucleophilic addition.

Preparation Methods

Starting Material Selection and Functional Group Introduction

A common approach starts with a suitably substituted acetophenone derivative, such as 3-fluoro-5-methoxyacetophenone . This substrate provides the aromatic framework with the required fluoro and methoxy groups already installed.

Chlorination to Introduce Dichloromethyl Group

Selective chlorination of the methyl ketone side chain is achieved using reagents like N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions. This step converts the methyl ketone to a 2,2-dichloroacetophenone intermediate.

Reduction to Ethanol Derivative

The dichlorinated acetophenone intermediate undergoes reduction to the corresponding 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol . Sodium borohydride (NaBH4) is typically used as the reducing agent in ethanol or other suitable solvents at room temperature.

Purification and Resolution (if applicable)

If optical purity is required, chiral resolution can be performed using chiral amines such as (S)-1-phenylethylamine. This step involves forming diastereomeric salts, which can be separated by crystallization and then hydrolyzed to yield the enantiomerically enriched alcohol.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Analytical and Characterization Data

- TLC and HPLC are routinely used to monitor reaction progress and assess purity.

- NMR spectroscopy confirms the substitution pattern and integrity of the dichloromethyl and ethanol moieties.

- Mass spectrometry and elemental analysis validate molecular weight and composition.

- Optical rotation measurements are used post-resolution to confirm enantiomeric excess.

Comparative Analysis of Preparation Routes

| Aspect | Chlorination-Reduction Method | Alternative Methods (e.g., Direct Halogenation) |

|---|---|---|

| Starting Material | Substituted acetophenone | May require multi-step synthesis of substituted phenyl precursors |

| Selectivity | High due to controlled NCS chlorination | Lower selectivity, risk of over-chlorination |

| Reaction Conditions | Mild temperatures, common solvents | Often harsher conditions or toxic reagents |

| Scalability | Suitable for industrial scale with recoverable reagents | Less amenable to scale-up |

| Optical Purity Control | Achievable via chiral resolution | More complex asymmetric synthesis required |

Notes on Industrial Feasibility

- The chlorination step using NCS is advantageous due to mild conditions and high selectivity.

- Sodium borohydride reduction is a well-established, cost-effective step.

- The chiral resolution step allows for production of optically pure material without complex asymmetric catalysis.

- Recovery and reuse of phthalic acid and chiral amines enhance sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the alcohol to a ketone or carboxylic acid derivative, depending on reaction severity.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60–80°C | 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone | ~75% |

*Yields approximate due to competing side reactions from chlorine substituents.

Reduction Reactions

The dichloroethyl moiety is susceptible to reductive dehalogenation. Lithium aluminum hydride (LiAlH₄) selectively reduces the C–Cl bonds while preserving the aromatic fluorine and methoxy groups:

| Reagent | Solvent | Temperature | Primary Product | By-Products |

|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 1-(3-Fluoro-5-methoxyphenyl)ethanol | HCl, AlCl₃ |

Nucleophilic Substitution

The electron-withdrawing fluorine and methoxy groups activate the phenyl ring for electrophilic substitution, though steric hindrance from the dichloroethyl chain limits reactivity. Experimental data suggest:

-

Chlorine Displacement : In polar aprotic solvents (e.g., DMF), Cl⁻ groups undergo SN2 reactions with strong nucleophiles (e.g., NaN₃).

-

Methoxy Demethylation : HBr in acetic acid cleaves the methoxy group to a hydroxyl, though competing oxidation of the ethanol chain occurs .

Metabolic Activation

Fluorine substituents enhance metabolic instability. Rat liver microsomal studies indicate sequential oxidation and defluorination via CYP3A enzymes, forming reactive intermediates that conjugate with glutathione (GSH) :

| Enzyme | Cofactor | Metabolite Identified | Trapping Agent |

|---|---|---|---|

| CYP3A1/2 | NADPH | GSH-pyrrolidine adduct | Semicarbazide |

Esterification and Ether Formation

The hydroxyl group participates in esterification with acyl chlorides (e.g., acetyl chloride) under mild conditions. Ether synthesis requires protection of the hydroxyl due to competing elimination from β-chlorines.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 160°C, releasing HCl and forming polyaromatic residues. Continuous flow processes in industrial settings optimize yields by minimizing thermal exposure.

Comparative Reactivity Table

This compound’s reactivity is defined by its dual functionality (hydroxyl and dichloroethyl groups) and electronic effects from aromatic substituents. Strategic manipulation of these features enables applications in medicinal chemistry and materials science, though metabolic instability via fluorine cleavage remains a key limitation .

Scientific Research Applications

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Ethanol vs. Ethanone Derivatives

The target compound differs from Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (CAS 176548-87-1) in its functional group: ethanol (C-OH) versus ethanone (C=O). This distinction alters polarity and reactivity.

(b) Dichloroethanol vs. Aminoethanol Derivatives

Compounds such as (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride (CAS 2566170-14-5) replace the dichloro substituents with an amino group. In contrast, the dichloro groups in the target compound may confer greater lipophilicity, favoring membrane permeability or agrochemical applications .

Substituent Variations on the Aromatic Ring

(a) Positional Isomerism: Trifluoromethoxy vs. Fluoro-Methoxy

2,2-Dichloro-1-(2-(trifluoromethoxy)phenyl)ethanol (CAS 2755718-16-0) features a trifluoromethoxy group at the 2-position instead of the 3-fluoro-5-methoxy arrangement. The electron-withdrawing trifluoromethoxy group may reduce aromatic ring electron density more significantly than fluorine or methoxy, altering reaction kinetics in substitution or binding interactions .

(b) Bromo-Fluoro-Methoxy Substitution

1-(3-Bromo-5-fluoro-2-methoxyphenyl)-2,2-dichloroethanol (CAS 2755719-03-8) introduces a bromine atom at the 3-position alongside fluorine and methoxy groups. Its higher molecular weight (317.96 g/mol vs. ~242.03 g/mol for the target compound) may also influence pharmacokinetics .

Dichloroacetyl Compounds with Agrochemical Activity

2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone demonstrates herbicidal safener activity, protecting crops from herbicide toxicity. While structurally distinct (pyrazole ring vs. phenyl), the dichloroacetyl group is a shared feature. This suggests that the dichloroethanol moiety in the target compound could similarly interact with enzymatic targets in plants, warranting further agrochemical investigation .

Comparative Data Table

Research Implications and Gaps

- Biological Activity : The herbicidal safener activity of dichloroacetyl compounds suggests the target compound merits evaluation in agricultural contexts.

- Physicochemical Data : Missing data on melting points, solubility, and stability in the provided evidence highlights the need for experimental characterization.

- Stereochemical Effects: Enantiomers like the (S)- and (R)-aminoethanol derivatives underscore the importance of chirality in bioactivity, a factor unexplored for the target compound.

Biological Activity

2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is a compound of significant interest due to its diverse biological activities. The presence of halogen substituents and a methoxy group in its structure enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 223.07 g/mol. The compound features a dichloroethyl group attached to a phenyl ring that includes both a fluorine atom and a methoxy group, which contributes to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The electronegative halogen atoms enhance the compound's reactivity, allowing it to form strong interactions with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may bind to receptors, influencing cellular signaling processes.

- Antimicrobial Activity : Research indicates potential antibacterial properties against various Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound exhibit considerable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria have been reported at levels as low as 2 µg/mL .

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that it exhibits moderate to good antiproliferative activity against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Significant growth inhibition observed.

- Lung Cancer (NCl H-522) : Notable cytotoxic effects reported.

- Colon Cancer (HCT-15) : Moderate activity noted .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of several derivatives on MCF-7 cells, revealing that compounds with electron-donating groups like methoxy showed enhanced potency compared to others .

- Antimicrobial Evaluation : Another research effort screened various derivatives against Gram-positive and Gram-negative bacteria, confirming that certain compounds exhibited MIC values lower than 64 µg/mL, indicating promising antibacterial properties.

Data Summary

| Activity | Target | Effect | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | 2 |

| Antibacterial | Escherichia coli | Inhibition | 4 |

| Anticancer | MCF-7 | Growth inhibition | Varies |

| Anticancer | NCl H-522 | Cytotoxic effects | Moderate |

Q & A

Q. How can researchers optimize the synthesis of 2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol to improve yield and purity?

Methodological Answer: Synthetic routes for halogenated ethanol derivatives often involve nucleophilic substitution or reduction of ketone precursors. For example, the compound’s dichloro and fluorinated aromatic groups may require regioselective halogenation under controlled conditions (e.g., using HCl in methanol for acid-catalyzed reactions) . Purification via silica gel column chromatography is recommended to isolate the product from byproducts, as demonstrated in similar trifluoroacetophenone syntheses . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization for halogenated intermediates.

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm bond angles/distances .

- NMR spectroscopy : Combine -, -, and -NMR to verify substituent positions on the aromatic ring and ethanol backbone. Fluorine’s strong deshielding effects aid in distinguishing the 3-fluoro-5-methoxy group .

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClFO) via high-resolution data, ensuring no isotopic interference from chlorine/fluorine .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Due to halogenated substituents (Cl, F), use fume hoods, nitrile gloves, and lab coats to prevent inhalation/skin contact. Follow protocols for chlorinated phenols, as fluorine may enhance toxicity . Store in airtight containers away from light to avoid degradation.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound’s chiral center?

Methodological Answer: Rhodium-catalyzed desymmetrization of meso-alkenes (e.g., trans-cyclopentanol derivatives) offers a pathway. A precedent exists for synthesizing trans-(1R,4R)-4-(3-fluoro-5-methoxyphenyl)-cyclopent-2-enol using Rh catalysts with chiral ligands . Optimize enantiomeric excess (ee) by screening ligands (e.g., BINAP derivatives) and reaction temperatures.

Q. How do computational methods aid in predicting this compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to assess hydrolytic stability.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity. Use software like AutoDock Vina with force fields parameterized for halogens .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Conduct:

Q. What strategies mitigate side reactions during functionalization of the ethanol group?

Methodological Answer: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before introducing electrophiles. For example, silylation prevents unwanted elimination or oxidation during halogenation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.